

Spectroscopic Data of 2-Phenoxynicotinonitrile: An In-depth Technical Guide

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Compound of Interest

Compound Name: **2-Phenoxynicotinonitrile**

Cat. No.: **B077824**

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This guide provides a comprehensive analysis of the spectroscopic data for **2-Phenoxynicotinonitrile** (CAS No. 14178-15-5), a molecule of interest in medicinal chemistry and materials science. Intended for researchers, scientists, and drug development professionals, this document delves into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of the compound. The interpretation of this data is crucial for structural elucidation, purity assessment, and understanding the chemical behavior of **2-Phenoxynicotinonitrile**.

Introduction

2-Phenoxynicotinonitrile is a heterocyclic compound featuring a pyridine ring substituted with a phenoxy group and a nitrile functional group. This unique combination of moieties imparts specific electronic and structural properties, making its detailed characterization essential for its application in various research fields. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will present and interpret the ^1H NMR, ^{13}C NMR, IR, and MS data, offering insights into the experimental choices and the logic behind the spectral assignments. For the NMR and MS data, where experimental spectra are not readily available in the public domain, high-quality predicted data from reputable software will be utilized, with the sources and methodologies clearly stated to ensure scientific integrity.

Molecular Structure and Atom Numbering

To facilitate the discussion of the spectroscopic data, the following atom numbering scheme will be used for **2-Phenoxynicotinonitrile**:

Caption: Molecular structure and atom numbering of **2-Phenoxynicotinonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections present the predicted ^1H and ^{13}C NMR data for **2-Phenoxynicotinonitrile**, generated using advanced prediction software.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

^1H NMR Spectroscopy

The predicted ^1H NMR spectrum of **2-Phenoxynicotinonitrile** provides information about the chemical environment of the hydrogen atoms. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.

Table 1: Predicted ^1H NMR Data for **2-Phenoxynicotinonitrile**

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz
H4	7.85	dd	J = 7.5, 1.8
H5	7.30	dd	J = 7.5, 5.0
H6	8.35	dd	J = 5.0, 1.8
H9'/H13'	7.25	d	J = 7.8
H10'/H12'	7.45	t	J = 7.8
H11'	7.35	t	J = 7.4

Interpretation:

- Aromatic Protons (Pyridine Ring): The protons on the pyridine ring (H4, H5, and H6) are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring and the nitrogen atom. H6 is predicted to be the most deshielded due to its

proximity to the electronegative nitrogen atom. The coupling pattern (doublet of doublets) arises from the coupling with the other two protons on the ring.

- Aromatic Protons (Phenoxy Group): The protons of the phenoxy group (H9'/H13', H10'/H12', and H11') are also in the aromatic region. The ortho protons (H9'/H13') are expected to be a doublet, the meta protons (H10'/H12') a triplet, and the para proton (H11') a triplet, which is a typical pattern for a monosubstituted benzene ring.

¹³C NMR Spectroscopy

The predicted ¹³C NMR spectrum reveals the chemical environment of each carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data for **2-Phenoxynicotinonitrile**

Carbon	Predicted Chemical Shift (ppm)
C2	162.5
C3	108.0
C4	140.0
C5	120.0
C6	153.0
C8'	154.0
C9'/C13'	122.0
C10'/C12'	130.0
C11'	126.0
C14 (CN)	116.0

Interpretation:

- Pyridine Ring Carbons: The carbon atoms of the pyridine ring show a wide range of chemical shifts. C2, being attached to both the nitrogen and the oxygen of the phenoxy group, is

significantly deshielded and appears at a very low field. C6 is also deshielded by the nitrogen. C3, adjacent to the nitrile group, is expected to be more shielded.

- **Phenoxy Group Carbons:** The carbon atoms of the phenoxy ring exhibit chemical shifts typical for an aromatic ether. C8', the carbon directly attached to the oxygen, is the most deshielded in this group.
- **Nitrile Carbon:** The carbon of the nitrile group (C14) is expected to have a characteristic chemical shift in the region of 115-125 ppm.[5]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds. The predicted characteristic IR absorption bands for **2-Phenoxydicotinonitrile** are summarized below.[6][7][8][9]

Table 3: Predicted IR Absorption Bands for **2-Phenoxydicotinonitrile**

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3100-3000	C-H stretch	Aromatic
2230-2210	C≡N stretch	Nitrile
1600-1450	C=C and C=N stretch	Aromatic ring (Pyridine and Phenyl)
1250-1200	C-O-C stretch (asymmetric)	Aryl ether
1100-1000	C-O-C stretch (symmetric)	Aryl ether

Interpretation:

- **C≡N Stretch:** A sharp, medium-intensity absorption band in the region of 2230-2210 cm⁻¹ is a clear indicator of the nitrile functional group.
- **Aromatic C-H Stretch:** The presence of aromatic rings is confirmed by the C-H stretching vibrations typically appearing just above 3000 cm⁻¹.

- Aromatic Ring Vibrations: The C=C and C=N stretching vibrations within the pyridine and phenyl rings will give rise to a series of bands in the 1600-1450 cm^{-1} region.
- Aryl Ether C-O Stretch: The characteristic asymmetric and symmetric C-O-C stretching vibrations of the aryl ether linkage are expected in the 1250-1200 cm^{-1} and 1100-1000 cm^{-1} regions, respectively.

Mass Spectrometry (MS)

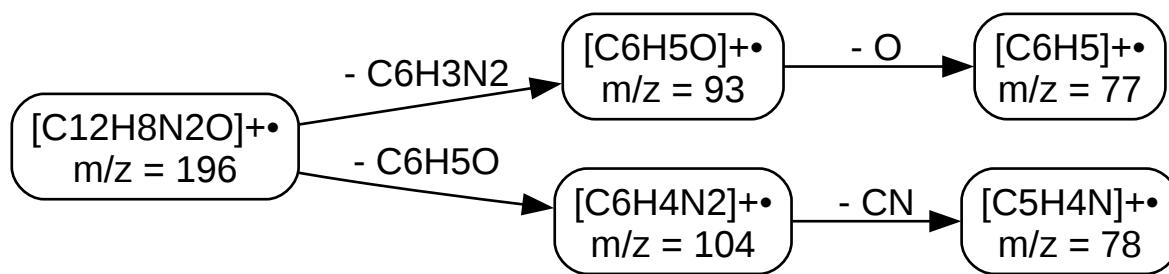
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. The predicted molecular ion and major fragmentation pathways for **2-Phenoxynicotinonitrile** are discussed below.

Molecular Ion:

The molecular formula of **2-Phenoxynicotinonitrile** is $\text{C}_{12}\text{H}_8\text{N}_2\text{O}$, with a molecular weight of 196.21 g/mol. In an electron ionization (EI) mass spectrum, the molecular ion peak (M^{+}) would be observed at $\text{m/z} = 196$.

Predicted Fragmentation Pattern:

The fragmentation of **2-Phenoxynicotinonitrile** is expected to proceed through several key pathways, initiated by the ionization of the molecule.



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Caption: Predicted major fragmentation pathways of **2-Phenoxynicotinonitrile** in mass spectrometry.

Interpretation:

- Cleavage of the Ether Bond: The C-O bond of the ether linkage is a likely site for fragmentation. This can lead to the formation of a phenoxy radical and a cyanopyridinyl cation, or a phenoxy cation and a cyanopyridinyl radical. The observation of a peak at $m/z = 93$, corresponding to the phenoxy cation ($[C_6H_5O]^+$), would be a strong indicator of this fragmentation.
- Loss of the Phenoxy Group: The entire phenoxy group can be lost as a radical, leading to a fragment at $m/z = 103$, corresponding to the 3-cyanopyridinyl cation.
- Fragmentation of the Phenoxy Group: The phenoxy cation ($m/z = 93$) can further fragment by losing a carbon monoxide (CO) molecule to give the cyclopentadienyl cation at $m/z = 65$. Alternatively, loss of a hydrogen atom can lead to a fragment at $m/z = 92$.
- Fragmentation of the Pyridine Ring: The pyridine ring can also undergo fragmentation, for instance, by losing the nitrile group.

Experimental Protocols

To ensure the acquisition of high-quality spectroscopic data, the following experimental protocols are recommended. These protocols are designed to be self-validating, incorporating steps for instrument calibration and sample preparation that are crucial for reliable and reproducible results.

NMR Spectroscopy Protocol

- Sample Preparation:
 - Dissolve 5-10 mg of **2-Phenoxynicotinonitrile** in approximately 0.6 mL of a deuterated solvent (e.g., $CDCl_3$, $DMSO-d_6$). The choice of solvent is critical and should be one in which the compound is fully soluble and which does not have signals that overlap with the analyte signals.
 - Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).
 - Filter the solution into a clean, dry 5 mm NMR tube.

- Instrument Setup and Calibration:
 - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
 - Tune and shim the spectrometer to ensure a homogeneous magnetic field.
 - Calibrate the 90° pulse width.
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
 - ^{13}C NMR: Acquire the spectrum using proton decoupling. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C . A spectral width of 220-250 ppm is typically used.
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase correct the spectrum and perform baseline correction.
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.
 - Reference the chemical shifts to the internal standard (TMS at 0 ppm).

IR Spectroscopy Protocol

- Sample Preparation:
 - Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

- Solid Sample (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
- Instrument Setup and Background Scan:
 - Use a Fourier-transform infrared (FTIR) spectrometer.
 - Perform a background scan of the empty sample compartment (for KBr pellet) or the clean ATR crystal to subtract the atmospheric and instrument absorbances.
- Data Acquisition:
 - Place the sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The data is typically collected over a range of 4000 to 400 cm^{-1} .
- Data Processing:
 - The software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
 - Label the significant peaks with their corresponding wavenumbers.

Mass Spectrometry Protocol

- Sample Preparation:
 - Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
- Instrument Setup and Calibration:
 - Use a mass spectrometer equipped with an appropriate ionization source, such as electron ionization (EI) for volatile compounds or electrospray ionization (ESI) for less volatile or thermally labile compounds.
 - Calibrate the mass analyzer using a known calibration compound.

- Data Acquisition:
 - Introduce the sample into the mass spectrometer.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).
 - For structural elucidation, perform tandem mass spectrometry (MS/MS) by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.
- Data Analysis:
 - Identify the molecular ion peak.
 - Analyze the fragmentation pattern to deduce the structure of the molecule.
 - Compare the observed spectrum with theoretical fragmentation patterns and/or library spectra.

Conclusion

This technical guide has provided a detailed overview of the spectroscopic data for **2-Phenoxy nicotinonitrile**. Through the interpretation of predicted ^1H NMR, ^{13}C NMR, and MS data, alongside the analysis of expected IR absorption bands, a comprehensive spectroscopic profile of the molecule has been established. The provided experimental protocols offer a framework for obtaining high-quality data for this and similar compounds. This information is vital for any researcher working with **2-Phenoxy nicotinonitrile**, enabling confident structural confirmation and paving the way for its further investigation and application.

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References

- 1. acdlabs.com [acdlabs.com]

- 2. m.youtube.com [m.youtube.com]
- 3. docs.chemaxon.com [docs.chemaxon.com]
- 4. CASPRE [caspre.ca]
- 5. reddit.com [reddit.com]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]
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